molecular formula C16H23N3O3 B153319 Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate CAS No. 350684-49-0

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

Cat. No. B153319
M. Wt: 305.37 g/mol
InChI Key: PCJKGZGOTDJFBX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the context of creating benziimidazole compounds, which have a range of potential applications in medicinal chemistry. The tert-butyl group is a common protecting group in organic synthesis, and the piperazine moiety is a feature found in many pharmaceutical agents due to its ability to interact with biological targets .

Synthesis Analysis

The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a related compound, was achieved with a 52% yield using a cost-effective amination process. This process utilized CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively. Such synthetic routes are crucial for the production of intermediates that can be further modified to produce a wide range of biologically active compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, another related compound, was determined through X-ray crystallography. This analysis revealed that the piperazine ring adopts a chair conformation, and the compound exists in two independent molecules within the asymmetric unit. The dihedral angles between the pyrimidine and methoxyphenyl rings, as well as the quinoline ring system, were measured, providing insight into the three-dimensional arrangement of the substituents around the piperazine core .

Chemical Reactions Analysis

The tert-butyl group in such compounds is often used as a protecting group that can be removed under certain conditions to reveal a functional group that can participate in further chemical reactions. The piperazine ring itself can engage in various reactions, including alkylation and acylation, which are useful for the modification of the core structure to enhance biological activity or to introduce additional functional groups .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate are not detailed in the provided papers, related compounds exhibit characteristics such as solubility in common organic solvents, stability under standard conditions, and the ability to form hydrogen bonds in the crystalline state, as evidenced by the presence of C-H...O interactions. These properties are important for understanding the behavior of the compound in various environments, including biological systems and during chemical synthesis .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate” and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .
  • Methods of Application or Experimental Procedures : These compounds are synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures of these compounds are further confirmed by single crystal X-ray diffraction analysis .
  • Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application in Radiopharmaceutical Research

  • Specific Scientific Field : Radiopharmaceutical Research
  • Summary of the Application : Functionalized piperazine derivatives, including “Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate”, have been applied in radiopharmaceutical research as starting material for spiro-compounds .
  • Results or Outcomes : These compounds are used for the mild introduction of fluorine-18, a radioactive isotope of fluorine .

Application in Drug Discovery

  • Specific Scientific Field : Drug Discovery
  • Summary of the Application : Piperazine and N-Boc piperazine and their simple derivatives such as “Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application or Experimental Procedures : These compounds are synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
  • Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application in Radiopharmaceutical Research

  • Specific Scientific Field : Radiopharmaceutical Research
  • Summary of the Application : Functionalized piperazine derivatives, including “Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate”, have been applied in radiopharmaceutical research as starting material for spiro-compounds .
  • Results or Outcomes : These compounds are used for the mild introduction of fluorine-18, a radioactive isotope of fluorine .

Application in Drug Discovery

  • Specific Scientific Field : Drug Discovery
  • Summary of the Application : Piperazine and N-Boc piperazine and their simple derivatives such as “Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application or Experimental Procedures : These compounds are synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
  • Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Safety And Hazards

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid ingestion, skin contact, and inhalation, and to use personal protective equipment when handling the compound . In case of contact with skin or eyes, rinse immediately with plenty of water .

Future Directions

While there is limited information available on Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, similar compounds have been studied for their potential applications in various fields . Future research could focus on exploring the biological activities of this compound and its potential uses in medicine, materials science, and other areas .

properties

IUPAC Name

tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJKGZGOTDJFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376914
Record name tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

CAS RN

350684-49-0
Record name tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Boc-piperazine and 4-nitrobenzoyl chloride were allowed to undergo the reaction in DMF in the presence of triethylamine, and then the nitro group was reduced in the sama manner as the catalytic hydrogenation shown in Reference Example 3 to obtain tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. ESI: 307.
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (1.00 g, 3.00 mmol) in MeOH (60 ml) was hydrogenated at 20° C. at atmospheric pressure using an H-Cube (flow rate at 1 ml/min and full hydrogen mode) using a Pd/C cartridge. The solvent was removed in vacuo to afford tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (0.85 g, 2.79 mmol, 93%) as a white solid. 1H NMR (CDCl3) δ 1.41 (9H, s), 3.38 (4H, m), 3.53 (4H, m), 4.07 (2H, br. s), 6.55 (2H, d), 7.17 (2H, d). LCMS (2) Rt: 2.14 min; m/z (ES+) 306.
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Synthesis routes and methods III

Procedure details

To a solution of 4-aminobenzoic acid (411 mg, 3.00 mmol) in DMF (3.0 mL) at room temperature was added EDC (862 mg, 4.50 mmol), HOBt (608 mg, 4.50 mm01), triethylamine (606 mg, 0.835 mL, 6.00 mmol) and tert-butyl piperazinecarboxylate (671 mg, 3.60 mmol). The mixture was stirred for 22 h, and then 2 N aq. NaOH was added to adjust the PH>10. The mixture was extracted with ethyl acetate, and the organic layer was dried over MgSO4, concentrated. The residue was purified by silica gel column chromatograghy eluted with EtOAc:hexanes (50 to 90% EtOAc) to give 4-(4-amino-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (796 mg, 87%) as a colorless oil. MS (ES+): m/z=306.2
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Synthesis routes and methods IV

Procedure details

To a solution of 4-aminobenzoic acid (0.411 g, 3.00 mmol) in DMF (5.0 mL) at room temperature was added EDCl.HCl (0.862 g, 4.50 mmol), HOBt (0.608 g, 4.50 mmol), Et3N (0.835 mL, 6.00 mmol) and N-Boc piperazine (0.671 g, 3.60 mmol). The resulting mixture was stirred at room temperature for 21 hours then 2 M aqueous NaOH was added to adjust the pH to >10. EtOAc was added then the layers separated and the organic layer dried over MgSO4. The volatiles were removed under reduced pressure and the residue was purified by silica gel chromatography (Biotage Isolera, 40 g SiO2 cartridge, 50-90% EtOAc in petroleum benzine 40-60° C.) to give the title compound A21 as a white solid (0.530 g, 56%); LCMS-A: rt 5.079 min; m/z 250.1 [(M-t-Bu)+H]+, 206.1 [(M-Boc)+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Su, R Li, X Ning, Z Lin, X Zhao, J Zhou, J Liu… - European Journal of …, 2019 - Elsevier
A series of 2,4-diarylaminopyrimidine derivatives containing dithiocarbamate moiety were designed by molecular hybridization strategy and synthesized for screening as inhibitors of …
Number of citations: 34 www.sciencedirect.com
D Dobrovolsky - 2018 - search.proquest.com
Advances in chemical biology provide immense benefits to human health through the discovery of new medicines and new scientific tools to study disease. I have contributed to the …
Number of citations: 2 search.proquest.com

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